molecular formula C10H12Cl2N4 B2636534 [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2380170-26-1

[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride

Cat. No. B2636534
CAS RN: 2380170-26-1
M. Wt: 259.13
InChI Key: KCUJJIDIXWOOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride, also known as CTM, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazoles, which are known for their diverse biological activities. CTM has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and cancer. [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth. [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. Additionally, [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, which makes it readily available for scientific research. However, one of the limitations of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride is its potential toxicity, which means that it must be used with caution in laboratory experiments.

Future Directions

There are several future directions for the research on [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective therapeutic agents. Another area of research is to investigate the potential of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of new formulations of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride that can improve its bioavailability and reduce its toxicity is an area of active research.

Synthesis Methods

The synthesis of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride involves the reaction of 3-chloro-2-methylphenyl isocyanate with sodium azide in the presence of triethylamine. The resulting intermediate is then treated with formaldehyde and hydrochloric acid to yield [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride hydrochloride. The overall yield of this process is approximately 60-70%. The purity of [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, [1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4.ClH/c1-7-9(11)3-2-4-10(7)15-6-8(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJJIDIXWOOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.